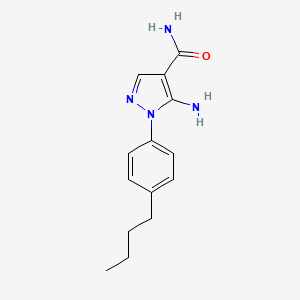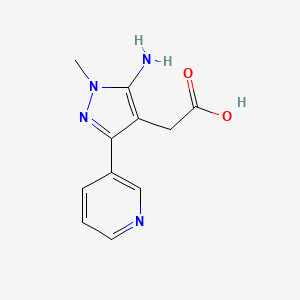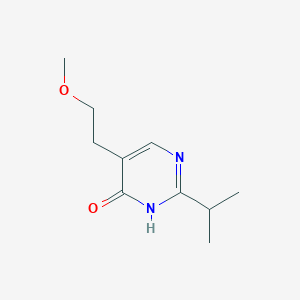
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with the appropriate substituents.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the dichlorobenzyl group.
N-(2,4-Dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the chlorine atom on the pyrimidine ring.
Uniqueness
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to the presence of both the dichlorobenzyl and piperazine moieties, which may confer specific biological activities and chemical properties not found in similar compounds.
Propiedades
Fórmula molecular |
C15H16Cl3N5 |
|---|---|
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
6-chloro-N-[(2,4-dichlorophenyl)methyl]-2-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16Cl3N5/c16-11-2-1-10(12(17)7-11)9-20-14-8-13(18)21-15(22-14)23-5-3-19-4-6-23/h1-2,7-8,19H,3-6,9H2,(H,20,21,22) |
Clave InChI |
WDFIEXFTYHJPOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=CC(=N2)Cl)NCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)


![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)

![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)




